molecular formula C12H17N2O4P B1144179 aniline;phosphoric acid CAS No. 17843-02-6

aniline;phosphoric acid

Cat. No.: B1144179
CAS No.: 17843-02-6
M. Wt: 284.248141
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aniline; phosphoric acid is a compound formed by the combination of aniline and phosphoric acid. Aniline, also known as phenylamine or aminobenzene, is an organic compound with the formula C₆H₅NH₂. It is a primary aromatic amine and is used as a precursor to many industrial chemicals. Phosphoric acid, with the formula H₃PO₄, is a mineral acid commonly used in fertilizers, food flavoring, and as a rust inhibitor. The combination of aniline and phosphoric acid results in a compound with unique properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Aniline can be synthesized through the reduction of nitrobenzene using reducing agents such as tin and hydrochloric acid, or iron and hydrochloric acid. The reaction conditions typically involve heating the mixture to facilitate the reduction process . Phosphoric acid can be prepared by treating phosphorus pentoxide with water.

Industrial Production Methods

In industrial settings, aniline is produced by the catalytic hydrogenation of nitrobenzene. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions . Phosphoric acid is industrially produced by the wet process, which involves the reaction of sulfuric acid with phosphate rock.

Chemical Reactions Analysis

Types of Reactions

Aniline; phosphoric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Manganese dioxide, peroxymonosulfuric acid.

    Reduction: Lithium aluminum hydride, hydrogen gas with a metal catalyst.

    Substitution: Nitric acid and sulfuric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products

    Oxidation: Nitrosobenzene, azobenzene.

    Reduction: Cyclohexylamine.

    Substitution: Nitroaniline, sulfanilic acid, halogenated anilines.

Mechanism of Action

The mechanism of action of aniline; phosphoric acid involves the interaction of aniline with various molecular targets. Aniline can act as a nucleophile, participating in electrophilic aromatic substitution reactions. The lone pair of electrons on the nitrogen atom of aniline can interact with electrophiles, leading to the formation of substituted aniline derivatives . Phosphoric acid acts as a proton donor, facilitating the protonation of aniline and enhancing its reactivity in various chemical reactions.

Comparison with Similar Compounds

Aniline; phosphoric acid can be compared with other similar compounds such as:

Aniline; phosphoric acid is unique due to its combination of properties from both aniline and phosphoric acid, making it useful in a wide range of applications from conductive polymers to bioelectronics.

Properties

CAS No.

17843-02-6

Molecular Formula

C12H17N2O4P

Molecular Weight

284.248141

Synonyms

dianilinium hydrogen phosphate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.